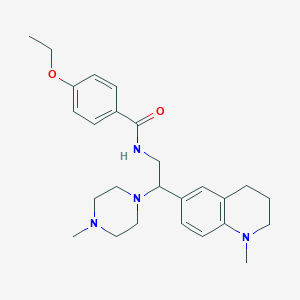

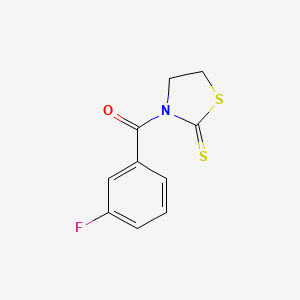

![molecular formula C11H19NO2SSi B2823142 4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde CAS No. 2089257-00-9](/img/structure/B2823142.png)

4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde” is a chemical compound. It’s a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose .Applications De Recherche Scientifique

Electrophilic Substitution and Synthesis Techniques

The research on thiazole derivatives, including compounds structurally related to 4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde, has shown diverse scientific applications, particularly in synthetic chemistry. For example, studies have explored electrophilic substitution reactions of imidazo[2,1-b]thiazoles, demonstrating the synthesis of 5-formyl derivatives through bromination and other methods, highlighting the utility of thiazole derivatives in organic synthesis (O'daly et al., 1991). Similarly, the synthesis of complex thiazolyl pyridine skeletons, as demonstrated in the total synthesis of macrocyclic antibiotics, underscores the importance of thiazole derivatives in medicinal chemistry (Okumura et al., 1998).

Anticancer Evaluation and Synthesis of Novel Compounds

Further, the development of thiazolyl pyrazole carbaldehydes and their evaluation as anticancer agents illustrate the potential biomedical applications of thiazole derivatives. These compounds, synthesized through a one-pot, three-component synthesis, were screened for in vitro anticancer activity, demonstrating significant antiproliferative activity against tested cell lines (Mamidala et al., 2021). This research showcases the role of thiazole derivatives in developing novel therapeutic agents.

Antimicrobial Agents and Synthesis Strategies

The creation of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via the Vilsmeier–Haack reaction approach highlights the antimicrobial potential of thiazole-related compounds. These synthesized compounds exhibited broad-spectrum antimicrobial activities, suggesting their utility in combating infectious diseases (Bhat et al., 2016).

Novel Synthetic Approaches and Heterocycle Synthesis

Research into the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions demonstrates innovative approaches to creating biologically active heterocycles using thiazole derivatives as synthons (Gaonkar et al., 2010). These studies contribute to the development of novel compounds with potential pharmacological applications.

Mécanisme D'action

Target of Action

Similar compounds have been used as intermediates in the synthesis of biologically active natural products .

Mode of Action

Related compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Biochemical Pathways

It’s worth noting that similar compounds play a significant role in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .

Result of Action

Related compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Propriétés

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-7-9-8-15-10(6-13)12-9/h6,8H,7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRNCAYFGOFEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

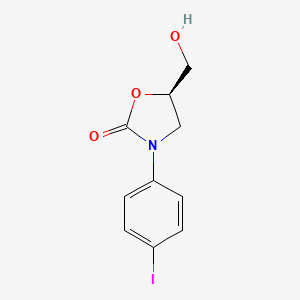

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)

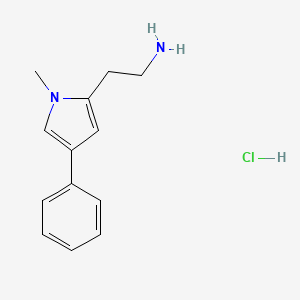

![N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B2823068.png)

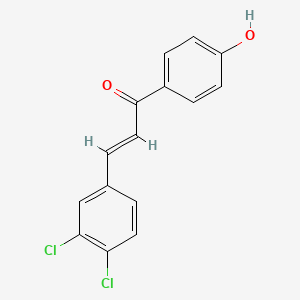

![N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide](/img/structure/B2823069.png)

![Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methyl-3-quinolinecarboxylate](/img/structure/B2823070.png)

![4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2823075.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2823077.png)